molecular formula C15H12F6O2 B12064944 (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one

(E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one

Cat. No.: B12064944
M. Wt: 338.24 g/mol
InChI Key: YUTIACAGSKGZSI-AATRIKPKSA-N
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Description

(E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromenyl Moiety: Starting from a suitable precursor, the chromenyl ring can be synthesized through cyclization reactions.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling Reactions: The final step involves coupling the chromenyl moiety with the butenone fragment under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)phenyl)but-3-EN-2-one: Similar structure but with a phenyl group instead of a chromenyl moiety.

    (E)-1,1,1-Trifluoro-4-(2-methyl-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one: Similar structure but without the additional trifluoromethyl group on the chromenyl ring.

Uniqueness

The uniqueness of (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one lies in its combination of trifluoromethyl groups and the chromenyl moiety, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H12F6O2

Molecular Weight

338.24 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]but-3-en-2-one

InChI

InChI=1S/C15H12F6O2/c1-8-2-3-9-4-7-12(15(19,20)21)23-13(9)10(8)5-6-11(22)14(16,17)18/h4-8H,2-3H2,1H3/b6-5+

InChI Key

YUTIACAGSKGZSI-AATRIKPKSA-N

Isomeric SMILES

CC1CCC2=CC=C(OC2=C1/C=C/C(=O)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1CCC2=CC=C(OC2=C1C=CC(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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